N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is known for its electronic properties, making it valuable in materials science and medicinal chemistry.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting FXa, the compound can prevent thrombin generation and thrombosis .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition . The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity . It inhibits both free and prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots . Therefore, the compound can exert antithrombotic effects.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The compound’s action results in a dose-dependent antithrombotic efficacy at doses that preserve hemostasis . It improves antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidin-1-yl group: This step involves the reaction of the benzo[c][1,2,5]thiadiazole intermediate with a piperidin-1-yl derivative, often using a coupling reagent such as EDCI or DCC.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce a secondary amine.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar core structure.
Indole derivatives: Compounds with a similar aromatic core that exhibit diverse biological activities.
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic properties and biological activities. This makes it a valuable compound for various applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)20-19(25)12-5-7-14-15(10-12)22-27-21-14/h5-8,10-11H,2-4,9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGFZIDMTABGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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